molecular formula C5H8N2OS2 B15263054 4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine

4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine

Cat. No.: B15263054
M. Wt: 176.3 g/mol
InChI Key: ZZXQVDFRFVFQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Methanesulfinylmethyl Group: The methanesulfinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole compound with methanesulfinyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form a sulfone group.

    Reduction: The compound can be reduced to form the corresponding thioether.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine.

    Reduction: Formation of 4-(Methylthio)methyl-1,3-thiazol-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)methyl-1,3-thiazol-2-amine: Similar structure but with a thioether group instead of a methanesulfinyl group.

    4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine: Similar structure but with a sulfone group instead of a methanesulfinyl group.

Uniqueness

4-(Methanesulfinylmethyl)-1,3-thiazol-2-amine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H8N2OS2

Molecular Weight

176.3 g/mol

IUPAC Name

4-(methylsulfinylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2OS2/c1-10(8)3-4-2-9-5(6)7-4/h2H,3H2,1H3,(H2,6,7)

InChI Key

ZZXQVDFRFVFQLN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=CSC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.